

# **Application Notes and Protocols for Remote Administration of the ADOS Assessment**

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FOR RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

#### Introduction

The Autism Diagnostic Observation Schedule (**ADOS**) is a semi-structured, standardized assessment of communication, social interaction, play, and restricted and repetitive behaviors associated with Autism Spectrum Disorder (ASD). While traditionally administered in person, the need for remote assessment options has grown, particularly accelerated by the COVID-19 pandemic. This document provides a comprehensive overview of the current landscape of remote **ADOS** administration, including application notes, protocols, and considerations for its use in research and clinical trials.

Recent studies and clinical adaptations have demonstrated the feasibility and, in some contexts, the reliability of administering certain modules of the **ADOS** remotely. This approach, often referred to as "tele-**ADOS**," offers the potential to increase access to diagnostic services, reduce travel burdens for families, and facilitate the continuation of research and clinical trials. However, it is crucial to acknowledge that remote administration represents a deviation from the standardized protocol and requires careful consideration of its validity and limitations.

## **Quantitative Data Summary**

The following table summarizes key quantitative data from studies comparing remote and inperson **ADOS** administration. It is important to note that the majority of available data pertains to **ADOS**-2, Module 4, for verbally fluent adolescents and adults. Research on the remote



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administration of modules for younger or less verbal individuals (Toddler Module, Modules 1, 2, and 3) is more limited and presents greater logistical challenges.



Metric	ADOS Module(s)	Key Findings	Source(s)
Inter-rater Reliability	Module 4	Moderate inter-rater reliability (κ = 0.732) and item-wise agreement (r = 0.69) were observed in an online administration study.[1]	[1]
Test-Retest Reliability (Remote vs. In- Person)	Module 4	Substantial agreement on ADOS classification (interclass coefficient = 0.92) between remote and in-person assessments. The kappa value was greater than 0.61 on 21 of 31 ADOS items. [2]	[2]
Diagnostic Agreement	General (Children 3-5)	Clinicians' diagnostic decisions matched children's existing diagnoses in 86% of cases in the telehealth modality, compared to 83% in-person.	[3]
Participant/Caregiver Satisfaction	Module 4	High participant satisfaction was reported with the remote ADOS delivery system.[2]	[2]
Clinician Feasibility	Module 4	Nearly all clinicians reported gains from offering an online alternative to in-	[4][5]



		person assessments. [4][5]	
Patient Preference	Module 4	In one study, only 27% of patients indicated they would have preferred an in- person assessment over the online version.[4][5]	[4][5]

# Experimental Protocols General Principles for Remote ADOS Administration

Remote administration of the **ADOS** requires significant adaptation from the standard in-person protocol. The following principles should guide any remote administration:

- Acknowledge Non-Standard Administration: Reports should clearly state that the ADOS was administered via telehealth, which is a non-standard administration.
- Use for Qualitative and Adjunctive Information: The results of a remote **ADOS** are best used to provide qualitative behavioral observations that can be integrated with other clinical information (e.g., developmental history, parent interviews, other standardized measures).
- Parent/Caregiver as Facilitator: For younger children and those requiring more support, a
  parent or caregiver will need to act as a facilitator under the real-time guidance of the
  clinician. This requires careful coaching and a strong rapport between the clinician and the
  facilitator.
- Technology and Environment: A stable, high-speed internet connection and a high-quality webcam and microphone are essential. The testing environment should be quiet, well-lit, and free from distractions.

## Protocol for Remote Administration of ADOS-2, Module 4

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The remote administration of Module 4 is the most studied and validated. The following is a general protocol synthesized from available research:

#### 1. Pre-Assessment Preparation:

- Technology Check: Schedule a brief pre-session meeting with the participant to test audio and video quality, ensure a stable internet connection, and familiarize them with the video conferencing platform.
- Environment Setup: Instruct the participant to be in a quiet, private room with good lighting. The camera should be positioned to capture the participant's face, upper body, and hands.
- Materials:
- Clinician: Standard **ADOS**-2 Module 4 kit and protocol booklets. Digital versions of the "Cartoons" and "Describe a Picture" stimuli should be prepared for screen sharing.[1]
- Participant: A package should be mailed to the participant in advance with instructions not to open it until the assessment. This package should contain the "Creating a Story" items and the book for the "Telling a Story from a Book" task.[1] A prepaid return mailer should be included.

#### 2. During the Assessment:

- Introduction and Rapport Building: Begin the session with introductions and a brief, informal conversation to build rapport and ensure the participant is comfortable.
- Task Administration: Administer the Module 4 tasks in the standard order.
- Conversation and Reporting: This task is well-suited for a video conferencing format.
- Emotions: The clinician can observe facial expressions and gestures via video.
- Social Difficulties and Annoyance: This task can be administered through conversation.
- Demonstration Task: The clinician can demonstrate the task via their camera, and the participant can respond verbally.
- Cartoons and Description of a Picture: The clinician shares their screen to display the digital images.
- Telling a Story from a Book and Creating a Story: The participant uses the materials sent to them in advance. The clinician provides instructions and observes the participant's interaction with the materials.
- Observation and Noting: The clinician should take detailed notes on the participant's verbal
  and non-verbal behaviors throughout the assessment, paying close attention to the quality of
  social interaction, communication, and any restricted or repetitive behaviors.

#### 3. Scoring and Interpretation:



- Scoring: Score the ADOS-2 protocol immediately following the assessment based on the behaviors observed. Be aware that some items, such as those heavily reliant on subtle eye contact, may be more difficult to score accurately and may require a more conservative approach or notation of the limitation.
- Reporting: The report should detail the remote administration context, including any technological issues or environmental distractions. The results should be interpreted cautiously and integrated with other assessment data.

### **Considerations for Other ADOS-2 Modules**

Adapting the more play-based modules (Toddler, 1, 2, and 3) for remote administration presents significant challenges due to the reliance on standardized materials and direct interaction. While less established, the following are key considerations:

- Parent/Caregiver Coaching: The success of remote administration for these modules is
  highly dependent on the ability of a parent or caregiver to act as the hands of the clinician.
  This requires a structured coaching model where the clinician provides real-time instructions
  and feedback.
- Material Kits: A standardized set of materials would need to be sent to the family's home.
   This introduces logistical challenges in terms of assembly, cost, and ensuring all materials are present and used correctly.
- Camera Work: The parent/caregiver would need to be able to position the camera effectively
  to capture the child's interactions with the materials and the facilitator. This may require a
  second device or a flexible camera setup.
- Validity and Reliability: The validity and reliability of these adapted administrations are not yet well-established. Any use in a research or clinical trial setting should be preceded by rigorous validation studies.

## **Application in Drug Development**

The use of remote **ADOS** administration in clinical trials is an emerging area with the potential to increase the feasibility and reach of studies in ASD. However, regulatory acceptance of remote **ADOS** data, particularly as a primary endpoint, requires careful consideration.



- Regulatory Guidance: The FDA and EMA have issued guidance on the use of remote data
  collection in clinical trials, emphasizing the need to ensure data quality, integrity, and the
  protection of trial participants. While not specific to the ADOS, these guidelines provide a
  framework for considering remote assessments.
- Endpoint Selection: For pivotal trials, in-person administration of the **ADOS** is still considered the gold standard. Remote administration may be more suitable for exploratory endpoints, screening, or as a secondary outcome measure.
- Standardization and Training: If remote ADOS is to be used as an outcome measure, a
  highly standardized protocol for remote administration, scoring, and clinician training is
  essential to minimize variability.
- Data Quality and Monitoring: A robust data quality plan should be in place to monitor the
  quality of remote administrations, including video and audio quality, adherence to the
  protocol, and inter-rater reliability of the remote assessors.

#### **Visualizations**

## **Experimental Workflow for Remote ADOS-2 Module 4**

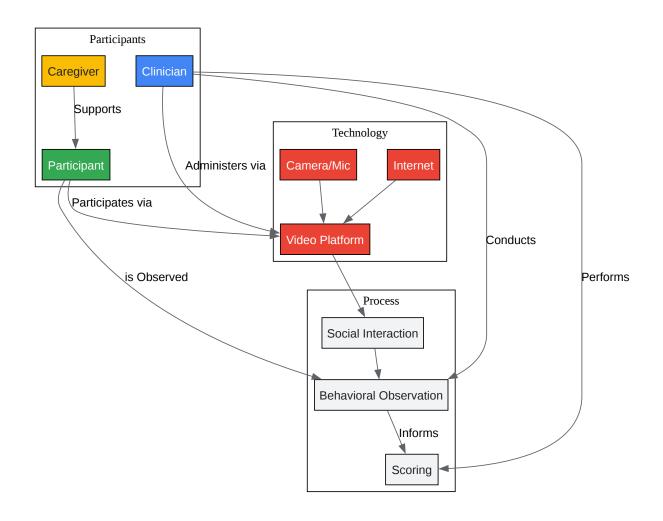


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Caption: Workflow for remote **ADOS**-2 Module 4 administration.

## **Logical Relationships in Remote ADOS Administration**





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